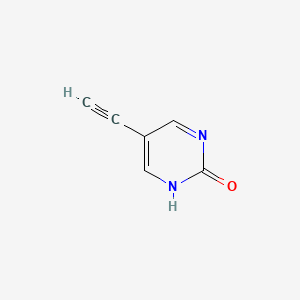

2(1H)-Pyrimidinone, 5-ethynyl-

Descripción

Significance of Pyrimidinone Scaffolds in Organic Synthesis

The pyrimidinone core is a privileged scaffold in organic and medicinal chemistry. researchgate.net As a six-membered heterocyclic ring containing two nitrogen atoms, it serves as a versatile building block for the synthesis of a wide array of more complex molecules. Pyrimidinone derivatives are integral components of nucleic acids (uracil and thymine (B56734) are pyrimidinone derivatives), which underscores their fundamental role in biological systems. researchgate.net This biological relevance has spurred extensive research into synthetic pyrimidinone analogues. The pyrimidinone ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties and biological activity.

Role of the Ethynyl (B1212043) Moiety in Chemical Transformations

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. sci-hub.se Its linear geometry and the high electron density of the triple bond make it a unique structural element and a reactive handle for a variety of chemical transformations. sci-hub.se The terminal alkyne proton is weakly acidic, allowing for its removal to form a potent nucleophile. Furthermore, the ethynyl group is a key participant in a range of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org It can also undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form stable triazole rings, a reaction widely used in bioconjugation and materials science. mdpi.com The ethynyl group's ability to act as a rigid linker and its electronic properties also make it a valuable component in the design of functional materials and bioactive molecules. sci-hub.se

Overview of Research Trajectories for 2(1H)-Pyrimidinone, 5-ethynyl-

Research concerning 2(1H)-Pyrimidinone, 5-ethynyl- has primarily focused on its synthesis and its role as a precursor or intermediate in the creation of more complex molecules. A significant area of investigation involves its utility as a prodrug. Specifically, it has been studied as a prodrug for 5-ethynyluracil, a known inactivator of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). drugbank.com The oxidation of 2(1H)-pyrimidinone, 5-ethynyl- to 5-ethynyluracil is a key research finding in this context. drugbank.com The synthesis of this compound and its derivatives often relies on the palladium-catalyzed Sonogashira coupling reaction to introduce the ethynyl group onto the pyrimidinone core. tandfonline.com Furthermore, the presence of the terminal alkyne opens up possibilities for its use in "click chemistry" applications, enabling the facile linkage to other molecules. mdpi.comnih.gov

Chemical and Physical Properties

The fundamental properties of 2(1H)-Pyrimidinone, 5-ethynyl- are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.111 g/mol |

| CAS Number | 90695-35-9 |

Synthesis of 2(1H)-Pyrimidinone, 5-ethynyl-

The primary method for the synthesis of 2(1H)-Pyrimidinone, 5-ethynyl- and its derivatives is the Sonogashira cross-coupling reaction. wikipedia.orgtandfonline.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org

A common synthetic route starts with a 5-halo-substituted pyrimidinone, such as 5-iodo-2(1H)-pyrimidinone. The pyrimidinone is often protected, for example, by silylation with hexamethyldisilazane (B44280) (HMDS), to improve solubility and reactivity. tandfonline.comclockss.org The protected 5-halopyrimidinone is then reacted with a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI), in a suitable solvent like triethylamine (B128534) or DMF. tandfonline.com The final step involves the deprotection of the silyl (B83357) group to yield the terminal alkyne.

A representative reaction scheme is as follows:

Step 1: Silylation of 5-iodo-2(1H)-pyrimidinone 5-iodo-2(1H)-pyrimidinone is refluxed with hexamethyldisilazane (HMDS) to produce the silylated intermediate. tandfonline.com

Step 2: Sonogashira Coupling The silylated 5-iodopyrimidinone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide in triethylamine. tandfonline.com This yields 5-(2-trimethylsilylethynyl)-2-trimethylsilyloxypyrimidine.

Step 3: Deprotection The trimethylsilyl (B98337) groups are removed, typically by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by basic hydrolysis, to afford the final product, 2(1H)-Pyrimidinone, 5-ethynyl-. clockss.org

Research Applications of 2(1H)-Pyrimidinone, 5-ethynyl-

A significant research application of 2(1H)-Pyrimidinone, 5-ethynyl- is its role as a prodrug. It is rapidly oxidized in biological systems by aldehyde oxidase to form 5-ethynyluracil. drugbank.com 5-Ethynyluracil is a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine-based chemotherapeutic agents like 5-fluorouracil. drugbank.comaacrjournals.org By inactivating DPD, 5-ethynyluracil can modulate the efficacy and toxicity of such drugs. The conversion of 2(1H)-Pyrimidinone, 5-ethynyl- to 5-ethynyluracil makes it an efficient, albeit not highly liver-selective, prodrug of this DPD inhibitor. drugbank.com

The terminal ethynyl group also makes this compound a valuable building block for further synthetic transformations, particularly in the realm of "click chemistry". mdpi.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific conjugation of the pyrimidinone scaffold to other molecules containing an azide (B81097) group, facilitating the synthesis of more complex structures and bioconjugates. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethynyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBQNWHGFBPRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrimidinone, 5 Ethynyl

Direct Ethynylation Strategies

The most prevalent method for synthesizing 5-ethynyl-2(1H)-pyrimidinone involves the direct installation of an ethynyl (B1212043) or substituted ethynyl group at the C5 position of a suitably halogenated pyrimidinone precursor. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone in the synthesis of 5-alkynyl pyrimidinones (B12756618), providing a reliable method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgmdpi.com For the synthesis of 5-ethynyl-2(1H)-pyrimidinone derivatives, the common starting material is a 5-halo-2(1H)-pyrimidinone, with 5-iodo derivatives showing the highest reactivity, followed by bromides. tandfonline.comnrochemistry.com

A typical procedure involves the coupling of a protected 5-iodo-2(1H)-pyrimidinone with a silylated alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in a suitable solvent like triethylamine (B128534). tandfonline.com The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is subsequently removed to yield the desired 5-ethynyl product. tandfonline.com

Optimization of Catalytic Systems and Ligands

Achieving high yields and selectivity in the Sonogashira coupling of pyrimidinones requires careful optimization of the reaction conditions. numberanalytics.com Key parameters include the choice of palladium source, ligands, copper co-catalyst, base, and solvent. numberanalytics.comresearchgate.net While traditional systems often use Pd(PPh₃)₂Cl₂/CuI, research has explored more robust and efficient catalytic systems to overcome issues like catalyst deactivation. numberanalytics.comresearchgate.net

Phosphine-free palladium sources and alternative ligands, such as N-heterocyclic carbenes (NHCs), have been investigated to improve catalyst stability and activity. mdpi.comscielo.br The choice of base is also critical; amine bases like triethylamine or diisopropylamine (B44863) are commonly used, often serving as both the base and the solvent. tandfonline.comnrochemistry.com In some cases, inorganic bases such as potassium carbonate have proven effective. rsc.org Solvent choice can significantly impact yield; for instance, switching from polar aprotic to non-polar solvents or using solvent mixtures like hexamethyldisilazane (B44280) (HMDS) and dimethylformamide (DMF) has been shown to improve outcomes for polar, polyfunctionalized substrates by preventing side reactions. numberanalytics.comclockss.org

Microwave irradiation has also been employed to enhance reaction rates, allowing for the successful coupling of terminal alkynes with pyrimidinones in minutes with good yields. mdpi.com

Interactive Data Table: Catalytic Systems for Sonogashira Coupling of Pyrimidinone Derivatives

| Catalyst System | Substrate | Alkyne | Base/Solvent | Conditions | Yield | Reference |

| (PPh₃)₂PdCl₂ / CuI | 5-Iodo-2-trimethylsilyloxypyrimidine | Trimethylsilylacetylene | Triethylamine | Room Temp, 3 days | 77% | tandfonline.com |

| (PPh₃)₂PdCl₂ / CuI | 5-Iodo-2(1H)-pyrimidinone nucleoside | Propargyl alcohol | Et₃N / DMF | Room Temp | Moderate | mdpi.com |

| Pd(PPh₃)₂Cl₂ / CuI | 5-Iodopyrimidine (B189635) nucleoside | TMS-acetylene | DIPEA | Room Temp, 2 h | - | nih.gov |

| Pd-salen complex C2 | Iodobenzene (model) | Phenylacetylene | K₂CO₃ / Isopropanol | Room Temp | 95% | rsc.org |

| Pd₂(dba)₃·CHCl₃ / PPh₃ / CuI | 6-Amino-5-bromo-2(1H)-pyridone | DMTr-protected ethynyl deoxyriboside | HMDS / DMF | 120 °C, 1 h | 85% | clockss.org |

Substrate Scope and Limitations in Pyrimidinone Ethynylation

The generality of the Sonogashira coupling is a significant advantage, as it tolerates a wide range of functional groups on both the pyrimidinone and alkyne coupling partners. nrochemistry.com However, limitations exist. The reactivity of the halide on the pyrimidinone ring follows the order I > Br > Cl, with chloro-pyrimidinones being significantly less reactive. nrochemistry.com

The electronic properties and steric hindrance of the substrates can influence reaction efficiency. princeton.edunih.gov For instance, electron-rich aryl halides sometimes result in lower yields. rsc.org Furthermore, the stability of the pyrimidinone substrate under the reaction conditions is crucial. The synthesis of certain 5-iodo-2-pyrimidinone nucleosides has been reported to suffer from poor stability and low yields, making direct ethynylation of the corresponding base a more viable strategy. tandfonline.com The unprotected NH group of some pyridazinone and pyrimidinone rings can lead to low reactivity, necessitating protection or specialized conditions. mdpi.com Low-yielding substrates are often underreported in literature, which can make it difficult to predict the success of a reaction for a novel substrate. princeton.edu

Other Acetylene-Introducing Reactions

Beyond palladium catalysis, other methods for introducing acetylene (B1199291) groups exist, though they are less commonly reported for pyrimidinones. One such strategy involves the use of organotin reagents. clockss.org For example, a method has been developed for introducing acetylene groups at the α-position of a pyrrolidine (B122466) ring by reacting an N-acyliminium ion intermediate with triphenyltin (B1233371) acetylides in the presence of tin(II) triflate as a Lewis acid. clockss.org While not demonstrated on a pyrimidinone core, this type of reaction, which proceeds via a different mechanism than cross-coupling, represents a potential alternative for direct ethynylation.

The Favorskii reaction, which involves the base-catalyzed addition of acetylene to carbonyl compounds, is another fundamental ethynylation strategy, though it is not directly applicable to the C5 position of the aromatic pyrimidinone ring. nih.govmdpi.com

Pyrimidinone Ring Construction from Ethynyl Precursors

An alternative synthetic strategy involves forming the pyrimidine (B1678525) ring from acyclic or different heterocyclic precursors that already contain the required ethynyl moiety. This approach circumvents potential issues with the direct ethynylation of a pre-formed pyrimidinone.

Cyclization Reactions Utilizing Ethynyl-Bearing Fragments

The intramolecular cyclization of carefully designed, heteroatom-containing acetylenic compounds is an effective route for constructing heterocyclic systems. chemrevlett.com Propargylic ureas, for instance, can undergo a 6-endo-dig N-cyclization to form 2,4-dihydropyrimidin-2(1H)-one derivatives. chemrevlett.com This method allows for the formation of the pyrimidinone ring with the acetylene substituent already in place, offering a powerful alternative to direct functionalization.

Another documented example is the synthesis of 5-ethynyluracil, a closely related pyrimidinone. semanticscholar.org In this multi-step synthesis, 5-acetyluracil (B1215520) is converted to 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). semanticscholar.org Treatment of this intermediate with potassium ethoxide yields a mixture including 4-ethoxy-5-ethynyl-2(1H)-pyrimidinone. semanticscholar.org A more direct route involves treating the dichloropyrimidine intermediate with aqueous potassium hydroxide, which facilitates both cyclization and elimination to afford 5-ethynyluracil in good yield. semanticscholar.org This demonstrates the feasibility of constructing the final pyrimidinone system from a precursor fragment that carries the latent ethynyl group.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. While a direct one-pot multicomponent synthesis for 2(1H)-pyrimidinone, 5-ethynyl- is not prominently described in the literature, related MCRs that yield pyrimidinone cores are well-established.

The most notable MCR for the synthesis of pyrimidinone-like structures is the Biginelli reaction. wikipedia.orgorganic-chemistry.org This acid-catalyzed three-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgbeilstein-journals.orgbiomedres.us The classical Biginelli reaction, however, does not directly yield a 5-ethynyl substituted pyrimidinone. The reaction mechanism involves the formation of an iminium intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. organic-chemistry.org To obtain a 5-ethynyl substituent, one would need to start with a β-ketoester already bearing the ethynyl group at the α-position. The stability and reactivity of such a starting material could present challenges.

Variations of the Biginelli reaction have been developed to broaden its scope, including the use of different active methylene (B1212753) compounds, aldehydes, and urea derivatives. beilstein-journals.orgnih.gov For instance, the use of N-substituted ureas and thioureas has been explored. organic-chemistry.org While these methods offer access to a wide range of substituted dihydropyrimidinones, their direct application to the synthesis of 2(1H)-pyrimidinone, 5-ethynyl- remains an area for further investigation. The subsequent oxidation of a dihydropyrimidine (B8664642) ring to the corresponding pyrimidinone would be an additional required step.

Other three-component reactions for the synthesis of substituted pyrimidines and pyrimidinones have been reported. For example, a magnesium oxide-catalyzed reaction of aldehydes, amidine systems, and ethyl cyanoacetate (B8463686) can yield pyrimidinone derivatives. researchgate.net Another approach involves the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal. organic-chemistry.org These methods, however, are generally used for the synthesis of differently substituted pyrimidines and would require significant adaptation for the specific synthesis of 2(1H)-pyrimidinone, 5-ethynyl-.

Protecting Group Strategies for the Ethynyl Moiety and Pyrimidinone Core

In the multi-step synthesis of 2(1H)-pyrimidinone, 5-ethynyl- and its derivatives, the use of protecting groups is often essential to ensure the chemoselectivity of reactions. The terminal alkyne of the ethynyl group and the N-H groups of the pyrimidinone ring are reactive sites that typically require protection during synthetic transformations.

The triisopropylsilyl (TIPS) group is a bulky and robust protecting group commonly used for terminal alkynes. Its steric hindrance provides stability under a wide range of reaction conditions, including those that might cleave less bulky silyl (B83357) groups like trimethylsilyl (TMS). harvard.edu

The protection of the ethynyl group as a TIPS-acetylene is typically achieved by treating the terminal alkyne with triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf) in the presence of a base such as triethylamine or imidazole. harvard.edu This protection strategy is particularly important in reactions involving the pyrimidinone core, such as nucleophilic additions or cross-coupling reactions, where the acidic proton of the terminal alkyne could interfere.

The deprotection of the TIPS group is usually accomplished under mild conditions using a fluoride (B91410) source. harvard.edu Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this purpose. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). The strong silicon-fluoride bond formation drives the reaction to completion, regenerating the terminal alkyne.

In the context of nucleoside synthesis, where the pyrimidinone core is part of a larger molecule, the TIPS group has been successfully used to protect the 5-ethynyl substituent during further transformations of the sugar moiety. nih.gov

| Protection/Deprotection | Reagents and Conditions |

| TIPS Protection | TIPSCl or TIPSOTf, base (e.g., triethylamine, imidazole), solvent (e.g., DMF, CH₂Cl₂) |

| TIPS Deprotection | TBAF, solvent (e.g., THF) |

Besides the TIPS group, other silyl protecting groups can be employed for the ethynyl moiety, each with its own characteristic stability and deprotection conditions. These include the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) groups. libretexts.org The TMS group is more labile and can be removed under milder acidic conditions or with fluoride ions. The TBDMS group offers intermediate stability between TMS and TIPS. libretexts.org

| Protecting Group | Moiety Protected | Common Deprotection Conditions |

| Trimethylsilyl (TMS) | Ethynyl | Mild acid, fluoride ions |

| tert-Butyldimethylsilyl (TBDMS) | Ethynyl, Hydroxyl | Acid, fluoride ions |

| Benzoyl (Bz) | Pyrimidinone N-H | Base (e.g., NH₃, NaOH) |

| Acetyl (Ac) | Pyrimidinone N-H | Base (e.g., NH₃, NaOH) |

Chemical Reactivity and Transformations of 2 1h Pyrimidinone, 5 Ethynyl

Reactions Involving the Ethynyl (B1212043) Group

The electron-rich triple bond of the ethynyl substituent at the C5 position of the pyrimidinone ring is susceptible to a range of addition and cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," valued for its high efficiency, reliability, and biocompatibility. This reaction has been successfully applied to 2(1H)-pyrimidinone derivatives bearing a 5-ethynyl group to construct 1,2,3-triazole-linked structures. mdpi.comheteroletters.org The reaction typically proceeds under mild conditions, often at room temperature in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com

The CuAAC reaction is characterized by its exceptional regioselectivity. The reaction between a terminal alkyne, such as 2(1H)-Pyrimidinone, 5-ethynyl-, and an azide (B81097) exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. mdpi.com This high degree of control is a key advantage over the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The efficiency of the CuAAC reaction with ethynyl-pyrimidinone substrates is generally high, with studies reporting good to very good yields. mdpi.comheteroletters.org For instance, the synthesis of triazole-linked 6-amino-5-cyano-2(1H)-pyrimidinone dimers has been achieved with yields ranging from 63% to 86%. heteroletters.org

The ethynyl group on the pyrimidinone ring can be coupled with a wide variety of organic azides. A notable application is the synthesis of dimeric structures where the azide partner is another pyrimidinone molecule functionalized with an azido (B1232118) group. heteroletters.org This strategy allows for the creation of complex, symmetrical, or unsymmetrical molecules linked by a stable triazole bridge. Research has demonstrated the coupling of 6-amino-5-cyano-1-(ethynylphenyl)-2(1H)-pyrimidinone derivatives with 6-amino-5-cyano-1-(4-azidophenyl)-2(1H)-pyrimidinone derivatives. heteroletters.org The versatility of the reaction allows for different substituents on both the pyrimidinone and the phenyl rings.

Table 1: Examples of CuAAC Reactions with 6-amino-5-cyano-1-(ethynylphenyl)-2(1H)-pyrimidinone Derivatives

| Alkyne Precursor | Azide Precursor | Product Yield | Reference |

| 6-amino-5-cyano-1-(4-ethynylphenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 6-amino-5-cyano-1-(4-azidophenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 85% | heteroletters.org |

| 6-amino-5-cyano-1-(3-ethynylphenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 6-amino-5-cyano-1-(4-azidophenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 72% | heteroletters.org |

| 6-amino-4-benzyl-5-cyano-1-(4-ethynylphenyl)-2(1H)-pyrimidinone | 6-amino-5-cyano-1-(4-azidophenyl)-4-benzyl-2(1H)-pyrimidinone | 86% | heteroletters.org |

| 6-amino-4-benzyl-5-cyano-1-(3-ethynylphenyl)-2(1H)-pyrimidinone | 6-amino-5-cyano-1-(4-azidophenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 63% | heteroletters.org |

The ethynyl group, acting as a π-system, can participate in other cycloaddition reactions beyond the CuAAC. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can function as the dienophile. wikipedia.org In this role, it reacts with a conjugated diene to form a six-membered ring. While specific examples of [2+2] or [4+2] cycloadditions involving 2(1H)-Pyrimidinone, 5-ethynyl- as the starting material are not extensively documented in the reviewed literature, the reactivity of analogous systems suggests this possibility. For example, intramolecular Diels-Alder reactions have been observed in 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, where the alkyne side chain acts as the dienophile. mdpi.com Furthermore, dihydropyrimidinone (DHPM) intermediates have been shown to undergo formal hetero-Diels-Alder reactions. frontiersin.org These reactions highlight the potential of the ethynyl group on a pyrimidinone scaffold to participate in such transformations to build complex polycyclic systems.

The carbon-carbon triple bond of 2(1H)-Pyrimidinone, 5-ethynyl- is susceptible to addition reactions with hydro-element reagents, such as hydroboration and hydration.

The hydroboration-oxidation of terminal alkynes is a well-established two-step process that results in the anti-Markovnikov addition of water across the triple bond. wikipedia.orgorganic-chemistry.org The reaction typically involves the syn-addition of a borane (B79455) reagent (like BH₃) across the alkyne, followed by oxidation (e.g., with hydrogen peroxide in a basic solution). masterorganicchemistry.comyoutube.com For a terminal alkyne like 2(1H)-Pyrimidinone, 5-ethynyl-, this sequence is expected to initially produce an enol intermediate, which would then tautomerize to the more stable aldehyde, yielding 2(1H)-Pyrimidinone-5-acetaldehyde.

Direct hydration of the ethynyl group can also occur, typically under acidic or metal-catalyzed conditions. In a reaction analogous to the title compound, the hydration of the triple bond in 5-alkynyl-2'-deoxyuridines has been shown to produce the corresponding uracil-5-alkanone products. researchgate.net This suggests that direct hydration of 2(1H)-Pyrimidinone, 5-ethynyl- would likely yield 5-acetyl-2(1H)-pyrimidinone, following Markovnikov's rule.

The ethynyl group can undergo halogenation through the addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the triple bond. While direct halogenation of the ethynyl group on the 2(1H)-pyrimidinone core is not widely reported, the reactivity of similar compounds, such as ynones, provides insight. Metal-free hydrochlorination and hydrobromination of ynones have been achieved with high regio- and stereoselectivity using DMPU/HX complexes. sci-hub.st Such reactions typically lead to the corresponding β-halovinyl ketones. sci-hub.st Therefore, it is predicted that the reaction of 2(1H)-Pyrimidinone, 5-ethynyl- with a hydrogen halide (HX) would yield the corresponding 5-(2-halovinyl)-2(1H)-pyrimidinone. It has been noted that under certain conditions, side reactions during other transformations can lead to halogenated products; for example, the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine indicates that halogenation at the vinyl position derived from an alkyne is feasible. researchgate.net

Regioselectivity and Efficiency

Hydrometallation and Related Additions

The reactivity of 2(1H)-Pyrimidinone, 5-ethynyl- is primarily centered on its two key structural features: the pyrimidinone heterocycle and the ethynyl group at the C5 position.

Reactions Involving the Pyrimidinone Heterocycle

The pyrimidinone ring, characterized by the presence of two nitrogen atoms and a carbonyl group, is an electron-deficient (π-deficient) system. This electronic nature significantly influences its susceptibility to various chemical transformations.

The characteristic reaction of aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. sinica.edu.twlibretexts.org The rate of this reaction is highly dependent on the electron density of the ring; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a reaction pathway typical for electron-poor aromatic and heteroaromatic rings, particularly when a good leaving group is present. bits-pilani.ac.inksu.edu.sa The electron-deficient pyrimidinone core is predisposed to attack by nucleophiles.

For a substitution reaction to occur on the pyrimidinone ring of the parent compound, a hydrogen atom would need to be displaced, which is not a favorable leaving group. However, derivatives of 2(1H)-Pyrimidinone, 5-ethynyl- that bear a suitable leaving group, such as a halogen (Cl, Br) or a sulfonate group, at positions 4 or 6, are expected to readily undergo nucleophilic substitution. Studies on related chlorinated pyrimidine (B1678525) derivatives have shown that nucleophiles can displace the chloride, demonstrating the feasibility of this reaction type on the pyrimidine scaffold. mdpi.com Strong nucleophiles can react with an alkyl halide substrate by replacing the halogen substituent, which acts as the leaving group. bits-pilani.ac.in

The pyrimidinone ring and its substituents can participate in oxidation and reduction reactions. General laboratory reagents can be employed for these transformations. For instance, compounds with similar pyrimidinone structures can be oxidized using agents like potassium permanganate (B83412) or reduced with reagents such as sodium borohydride. The specific outcomes of such reactions on 2(1H)-Pyrimidinone, 5-ethynyl- would depend on the chosen reagents and conditions, potentially affecting the heterocycle or the ethynyl side chain.

One of the most significant and well-documented reactions involving the pyrimidinone heterocycle of this compound is its transformation by metabolic enzymes, particularly aldehyde oxidase (AO). researchgate.net AO is a cytosolic enzyme known for its role in the Phase I metabolism of a wide variety of nitrogen-containing heterocyclic compounds and aldehydes. wuxiapptec.comijpsonline.com

Research has shown that 2(1H)-Pyrimidinone, 5-ethynyl- is a substrate for aldehyde oxidase, which catalyzes its oxidation to 5-ethynyluracil. acs.org This conversion involves the introduction of a carbonyl group at the C4 position of the pyrimidinone ring. Xanthine (B1682287) oxidase has also been reported to catalyze this same oxidation, but with a significantly lower substrate efficiency compared to aldehyde oxidase. researchgate.net This enzymatic oxidation is a critical transformation, as it can represent the activation of a prodrug to its active form. For example, 5-ethynyluracil is known as a mechanism-based inactivator of dihydropyrimidine (B8664642) dehydrogenase. acs.org

The susceptibility of N-heterocycles to AO-mediated metabolism is a key consideration in drug development, as rapid clearance by AO can impact a compound's pharmacokinetic profile. researchgate.netacs.org The site of oxidation is often a carbon atom adjacent to a ring nitrogen. wuxiapptec.comijpsonline.com

| Enzyme | Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| Aldehyde Oxidase (AO) | Oxidation at C4-position | 5-Ethynyluracil | Primary metabolic pathway; prodrug activation | researchgate.net, acs.org |

| Xanthine Oxidase (XO) | Oxidation at C4-position | 5-Ethynyluracil | Catalyzes the reaction, but with very low efficiency (0.02% that of xanthine) | researchgate.net |

The structure of 2(1H)-Pyrimidinone, 5-ethynyl-, with its reactive ethynyl group and multiple heteroatoms, presents opportunities for intramolecular cyclization reactions, often promoted by acidic conditions. The ethynyl group can be activated toward nucleophilic attack, and the pyrimidinone ring itself contains potential intramolecular nucleophiles, such as the N1 nitrogen or the C2 carbonyl oxygen.

Such reactions could lead to the formation of novel fused heterocyclic systems. For example, intramolecular cyclization of heteroatom-containing acetylenic compounds is a known strategy for constructing various five- or six-membered rings. chemrevlett.com While specific examples for 2(1H)-Pyrimidinone, 5-ethynyl- are not prominent, related structures like 3-(2-(ethynyl)phenyl)quinazolinones undergo photoinduced cyclizations to form polycyclic systems. acs.org

Rearrangements of the pyrimidine ring, such as the Dimroth rearrangement, are also known. This type of rearrangement involves the translocation of heteroatoms within the ring system and has been observed in pyrimidine derivatives under acidic or basic conditions, typically requiring specific substituent patterns to facilitate the ring-opening and closing cascade. researchgate.net

Derivatization Strategies and Analogue Synthesis

The functional groups of 2(1H)-Pyrimidinone, 5-ethynyl- offer multiple handles for chemical modification, enabling the synthesis of a wide array of analogues. Strategies can target the ethynyl group, the pyrimidinone ring, or involve the total synthesis of the core structure with variations.

A primary strategy for derivatization involves the versatile reactivity of the terminal alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for joining the 5-ethynyl-pyrimidinone core to other molecules. mdpi.comheteroletters.org This reaction with various organic azides yields stable 1,4-disubstituted 1,2,3-triazole-linked pyrimidinone analogues. mdpi.commdpi.com

Another key reaction involving the ethynyl group is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction can be used to either construct the 5-ethynyl bond by coupling a 5-halopyrimidinone with a terminal alkyne or to couple the 5-ethynylpyrimidinone itself with aryl or vinyl halides. clockss.org

Modification at the C5 position is not limited to reactions of the ethynyl group. A common strategy for creating diversity at this position involves starting with a 5-halo-pyrimidinone (e.g., 5-bromo- or 5-iodo-2(1H)-pyrimidinone). acs.org This halogenated intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups. fiu.edu

During multi-step syntheses, it can be necessary to protect the reactive functional groups. The terminal alkyne can be protected, for example, with a triisopropylsilyl (TIPS) group to prevent its participation in undesired side reactions. This protecting group can be removed later in the synthetic sequence. baseclick.eu Similarly, the N-H groups of the pyrimidinone ring can be protected if necessary.

Finally, analogues can be generated by constructing the pyrimidinone ring from acyclic precursors. For instance, multi-component reactions, such as those involving aldehydes, urea (B33335), and a suitable three-carbon unit, can provide access to diverse pyrimidine-annulated systems. acs.org The reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines is another reported method for synthesizing substituted 6-amino-5-cyano-2(1H)-pyrimidinones. mdpi.comheteroletters.org

| Reaction Type | Target Site | Description | Typical Products | Reference |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | 5-Ethynyl group | Copper(I)-catalyzed cycloaddition with an azide. | 1,2,3-Triazole-linked analogues | mdpi.com, heteroletters.org |

| Sonogashira Coupling | 5-Ethynyl group or C5 position | Pd-catalyzed cross-coupling between a terminal alkyne and an aryl/vinyl halide. | Aryl/vinyl-substituted alkynes | clockss.org |

| Suzuki/Stille Coupling | C5 position | Pd-catalyzed cross-coupling of a 5-halopyrimidinone with an organoboron or organotin reagent. | 5-Aryl or 5-alkyl analogues | fiu.edu |

| Ring Synthesis | Pyrimidinone core | Construction of the heterocyclic ring from acyclic precursors to introduce diverse substituents. | Variously substituted pyrimidinones (B12756618) | acs.org, researchgate.net |

Derivatization Strategies and Analogue Synthesis

N-Substitution of the Pyrimidinone Nitrogen Atoms

The nitrogen atoms of the pyrimidinone ring, particularly the N1 position, are common sites for substitution reactions, most notably glycosylation to form nucleoside analogues. This transformation is crucial for creating compounds with potential biological activity.

N-Glycosylation (Hilbert-Johnson Reaction)

A significant transformation of 5-ethynyl-2(1H)-pyrimidinone and its derivatives is the coupling with protected sugar halides to form nucleosides. This reaction, a variation of the Hilbert-Johnson reaction, typically involves silylating the pyrimidinone base to increase its solubility and reactivity, followed by condensation with a protected halogenose (e.g., a chloro-sugar).

For instance, the synthesis of 5-alkynyl-2(1H)-pyrimidinone 2'-deoxyribosides has been successfully achieved. tandfonline.com The general approach involves first synthesizing the 5-substituted pyrimidinone base. The base is then silylated using reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) to form a silylated intermediate. This intermediate is subsequently coupled with a protected 2-deoxyribofuranosyl chloride in the presence of a catalyst or promoter. tandfonline.comtandfonline.com The reaction yields a mixture of α and β anomers, which can be separated by chromatography. tandfonline.com

Table 1: N-Substitution Reactions of 2(1H)-Pyrimidinone, 5-ethynyl- Derivatives

| Reactant (Pyrimidinone Base) | Reagents | Product | Reaction Type | Reference |

| 5-Ethynyl-2(1H)-pyrimidinone derivative | 1. Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl) 2. Protected 2-deoxyribofuranosyl chloride | 1-(2-Deoxy-β-D-ribofuranosyl)-5-ethynyl-2(1H)-pyrimidinone (and α-anomer) | N1-Glycosylation | tandfonline.com |

| 5-(2-(4-Bromophenyl)ethynyl)pyrimidine | Ag(111) surface, thermal annealing (~470 K) | Surface-coordinated organometallic tetramers | N-Ag-N Coordination | acs.org |

Coordination with Metals

The nitrogen atoms of the pyrimidine ring can also act as ligands, coordinating with metal atoms. In surface chemistry studies, 5-(2-(4-bromophenyl)ethynyl)pyrimidine molecules deposited on a silver surface have been shown to form coordination bonds. acs.org Upon thermal treatment, nitrogen atoms in the pyrimidine rings coordinate with silver adatoms, leading to the formation of self-assembled one-dimensional organometallic chains. acs.org This demonstrates the availability of the nitrogen lone pairs for bond formation.

C-Substitution at Other Pyrimidinone Ring Positions

Substitution and transformation at the carbon atoms of the pyrimidinone ring, other than the C5 position, provide another avenue for structural modification. The most notable reaction at these positions is oxidation.

Oxidation at C4

The C4 position of 2(1H)-pyrimidinone, 5-ethynyl- is susceptible to oxidation, converting the pyrimidinone into a pyrimidinedione (uracil) structure. This biotransformation is notably catalyzed by enzymes such as aldehyde oxidase. drugbank.com In the presence of aldehyde oxidase, 2(1H)-pyrimidinone, 5-ethynyl- is rapidly oxidized to 5-ethynyluracil. drugbank.com The substrate efficiency (kcat/Km) for this reaction is significantly high, indicating an efficient conversion. drugbank.com In contrast, xanthine oxidase catalyzes the same reaction but with a much lower efficiency. drugbank.com This enzymatic oxidation highlights the reactivity of the C4-H bond, which can be converted to a carbonyl group.

Substitution via Halogenated Intermediates

Chemical modification at the C4 position can also be achieved through synthetic routes starting from halogenated pyrimidines. For example, treatment of 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672) with potassium ethoxide (KOEt) yields a mixture of products, including 4-ethoxy-5-ethynyl-2(1H)-pyrimidinone. semanticscholar.org This reaction proceeds through the elimination of HCl from the chlorovinyl group to form the ethynyl group, and nucleophilic substitution of the highly reactive chloro substituent at the C4 position by the ethoxide ion. semanticscholar.org This illustrates a viable method for introducing alkoxy groups at the C4 position.

Table 2: C-Substitution and Transformation Reactions of 2(1H)-Pyrimidinone, 5-ethynyl- and Precursors

| Reactant | Reagents/Conditions | Product | Reaction Type | Reference |

| 2(1H)-Pyrimidinone, 5-ethynyl- | Aldehyde Oxidase | 5-Ethynyluracil | C4-Oxidation | drugbank.com |

| 2(1H)-Pyrimidinone, 5-ethynyl- | Xanthine Oxidase | 5-Ethynyluracil | C4-Oxidation (less efficient) | drugbank.com |

| 5-(1-Chlorovinyl)-2,4-dichloropyrimidine | Potassium Ethoxide (KOEt) | 4-Ethoxy-5-ethynyl-2(1H)-pyrimidinone | C4-Alkoxy Substitution & Elimination | semanticscholar.org |

Spectroscopic and Advanced Analytical Characterization of 2 1h Pyrimidinone, 5 Ethynyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of ethynyl-containing compounds, the acetylenic proton typically appears as a singlet in a specific region of the spectrum. For various ethynyl (B1212043) derivatives, this signal is often observed around δ 3.05-3.40 ppm. rsc.org The precise chemical shift can be influenced by the electronic environment of the molecule.

The aromatic protons on the pyrimidinone ring also provide characteristic signals. Their chemical shifts and coupling patterns are dependent on their position relative to the substituents on the ring.

| Proton Type | Typical Chemical Shift (δ) ppm |

| Acetylenic Proton | 3.05 - 3.40 rsc.org |

| Aromatic Protons | Varies based on substitution |

This table presents typical ¹H NMR chemical shift ranges for key protons in ethynyl-containing aromatic compounds.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbons of the pyrimidinone ring and the ethynyl group exhibit distinct chemical shifts.

The alkyne carbons typically resonate in the range of δ 70-90 ppm. The aromatic carbons of the pyrimidinone ring will have shifts that are influenced by the nitrogen atoms and the carbonyl group within the ring, as well as the ethynyl substituent.

| Carbon Type | Typical Chemical Shift (δ) ppm |

| Alkyne Carbons | 70 - 90 |

| Aromatic Carbons | Varies based on substitution |

This table presents typical ¹³C NMR chemical shift ranges for key carbons in ethynyl-containing aromatic compounds.

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orglibretexts.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for establishing the connectivity of protons within the pyrimidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ethynyl group to the pyrimidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and stereochemistry of the molecule. princeton.edu

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of 2(1H)-Pyrimidinone, 5-ethynyl- and its derivatives. rsc.orgresearchgate.netyoutube.com

Carbon NMR (¹³C NMR) for Aromatic and Alkyne Carbons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu

The carbon-carbon triple bond (C≡C) and the carbon-hydrogen bond (≡C-H) of the ethynyl group have characteristic stretching vibrations.

C≡C Stretch : A weak to medium absorption band typically appears in the range of 2100-2260 cm⁻¹.

≡C-H Stretch : A sharp, and often strong, absorption band is observed around 3300 cm⁻¹.

The presence of these two distinct bands in the IR spectrum is a strong indicator of a terminal alkyne.

The pyrimidinone ring contains a carbonyl group (C=O) and N-H bonds, which also give rise to characteristic IR absorptions.

C=O Stretch : The carbonyl group typically shows a strong absorption in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by conjugation and hydrogen bonding.

N-H Stretch : The N-H stretching vibration usually appears as a medium to strong, often broad, band in the range of 3200-3500 cm⁻¹. msu.edu In the solid state, intermolecular hydrogen bonding can lead to broader and lower frequency N-H stretching bands. acs.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ethynyl | C≡C Stretch | 2100 - 2260 |

| Ethynyl | ≡C-H Stretch | ~3300 |

| Carbonyl | C=O Stretch | 1650 - 1700 |

| Amine | N-H Stretch | 3200 - 3500 |

This table summarizes the characteristic IR stretching frequencies for the key functional groups in 2(1H)-Pyrimidinone, 5-ethynyl-.

The combined data from NMR and IR spectroscopy provide a robust and detailed characterization of the chemical structure of 2(1H)-Pyrimidinone, 5-ethynyl-, confirming the presence of all key functional groups and their connectivity.

Ethynyl Stretching Frequencies

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr In the context of 2(1H)-pyrimidinone, 5-ethynyl- and its derivatives, both low-resolution and high-resolution mass spectrometry are employed.

When subjected to mass spectrometry, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. neu.edu.tr For pyrimidinone derivatives, the molecular ion peak (M+) is often observed, which corresponds to the molecular weight of the compound. heteroletters.orgmdpi.com The fragmentation patterns can provide valuable structural information. For instance, cleavage adjacent to the pyrimidinone ring or the ethynyl group can result in characteristic fragment ions. libretexts.org

In a study of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, electrospray ionization mass spectrometry (ESI-MS) in positive mode consistently showed the protonated molecular ion peak [M+H]+ as the base peak, confirming the molecular weights of the synthesized compounds. mdpi.com Additionally, sodiated adducts [M+Na]+ and dimers [2M+Na]+ were also observed, which is common in ESI-MS. heteroletters.orgmdpi.com

Table 1: Mass Spectrometry Data for Selected 2(1H)-Pyrimidinone Derivatives

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]+ (m/z) | Key Fragmentation Ions (m/z) |

| 2(1H)-Pyrimidinone, 5-ethynyl- | C6H4N2O | 120.11 | 121 | Not specified |

| 6-Amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone | C18H14N4O | 302.33 | 303 | Not specified |

| 6-Amino-5-cyano-1-(4-ethynylphenyl)-4-benzyl-2(1H)-pyrimidinone | C20H14N4O | 326.35 | 327 | Not specified |

| 6-Amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | C22H16N4O | 352.39 | 353 | Not specified |

Data compiled from various research articles. heteroletters.orgmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

For novel pyrimidinone derivatives, HRMS is used to confirm the proposed chemical structures. For example, in the synthesis of new acyclic nucleoside analogues derived from 4-trichloromethyl-pyrimidin-2(1H)-one, HRMS (ESI) was used to confirm the elemental composition of the products. The high accuracy of the measured mass provides strong evidence for the successful synthesis of the target compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. uzh.ch The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. usp.br For conjugated systems like 2(1H)-pyrimidinone and its derivatives, the most common transitions are π → π* and n → π*. uzh.ch

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the compound's structure. The presence of the pyrimidinone ring and the ethynyl group, along with other substituents, creates a conjugated system that absorbs in the UV region. mdpi.com

Studies on various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones have shown absorption maxima (λmax) in methanol (B129727) typically ranging from 248 to 318 nm. mdpi.com These absorptions are attributed to the π → π* transitions within the extended conjugated system of the molecule. For example, 6-amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone exhibits two absorption maxima at 248 nm and 308 nm. mdpi.com

Table 2: UV-Vis Spectroscopic Data for Selected 2(1H)-Pyrimidinone Derivatives in Methanol

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| 6-Amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone | 248, 308 | 22,197, 14,043 |

| 6-Amino-5-cyano-1-(2,3-dihydrobenzo[b] heteroletters.orgdioxin-6-yl)-4-phenyl-2(1H)-pyrimidinone | 248, 318 | 37,887, 12,456 |

| 6-Amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | 251, 318 | 26,928, 12,672 |

| 6-Amino-4-benzyl-5-cyano-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | 248, 296 | 24,288, 17,952 |

Data sourced from a study on the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. mdpi.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation and purification of synthesized compounds, as well as for assessing their purity. researchgate.net High-performance liquid chromatography and gas chromatography are two of the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. torontech.com It is widely used to determine the purity of synthesized 2(1H)-pyrimidinone derivatives. vwr.comsigmaaldrich.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. torontech.com A detector, often a UV-Vis detector, is used to monitor the eluting components. torontech.com

The purity of the compound is typically determined by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com For many commercially available pyrimidinone derivatives, purity is reported to be ≥98% as determined by HPLC. vwr.comsigmaaldrich.com For instance, the purity of 5-ethynyl-2'-deoxyuridine (B1671113), a related nucleoside, is often assessed by HPLC. vwr.com

Table 3: HPLC Purity Data for a Related Pyrimidinone Derivative

| Compound | Purity by HPLC |

| 5-Ethynyl-2'-deoxyuridine | ≥98.0% |

Data obtained from a commercial supplier. vwr.com

Gas Chromatography (GC) is another important separation technique, but its application to pyrimidinone derivatives is more limited due to their relatively low volatility. americanpeptidesociety.org For GC analysis, compounds must be thermally stable and volatile. americanpeptidesociety.org

While direct analysis of 2(1H)-pyrimidinone, 5-ethynyl- and its larger derivatives by GC is often not feasible, the technique can be employed for the analysis of more volatile precursors or degradation products. researchgate.net In some cases, derivatization can be used to increase the volatility of the compounds, making them amenable to GC analysis. americanpeptidesociety.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying the components of a mixture. researchgate.netresearchgate.net

Compound Names Mentioned in the Article

Electronic Structure and Molecular Geometry Calculations

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules like 2(1H)-Pyrimidinone, 5-ethynyl-. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating electronic structures and molecular geometries.

Density Functional Theory (DFT) Studies on Pyrimidinone Derivatives

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of pyrimidinone derivatives due to its balance of accuracy and computational cost. nih.govorientjchem.org DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties of pyrimidinone-based systems. orientjchem.org Studies on related pyrimidinone structures have demonstrated that DFT methods, such as B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p)), can accurately predict structural parameters and relative energies. nih.gov For instance, research on S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, which shares some structural motifs with pyrimidinones (B12756618), showed that optimized bond lengths and angles calculated by DFT were in good agreement with experimental data. orientjchem.org

| DFT Functional | Basis Set | Typical Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies |

| B3LYP | 6-311++G(d,p) | Electronic properties, Reactivity descriptors mdpi.com |

| BLYP | 6-31+G(d,p) | Structural parameters, Relative energies nih.gov |

| B3PW91 | cc-pVTZ | High-accuracy energy calculations nih.gov |

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. scribd.com While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and multireference configuration-interaction have been applied to pyrimidine (B1678525) analogs to study their electronic states and photophysical properties. mdpi.comnih.gov For example, a study on 5-methyl-2-pyrimidinone utilized multireference configuration-interaction methods to explore its potential energy surfaces and elucidate its fluorescence mechanism. nih.gov Such studies can reveal near-degenerate electronic states and the pathways for excited-state decay, which are crucial for understanding the photostability and photochemistry of these compounds. nih.gov Although specific ab initio studies on 2(1H)-Pyrimidinone, 5-ethynyl- are not extensively documented in the provided search results, the methodologies applied to similar pyrimidinone derivatives indicate their potential for providing a detailed understanding of this specific compound's electronic behavior. acs.org

Prediction of Reactivity and Selectivity

Computational methods are also invaluable for predicting the chemical reactivity and selectivity of molecules. Frontier Molecular Orbital (FMO) analysis and the modeling of reaction pathways are key components of this predictive power.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. numberanalytics.com

For pyrimidinone derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the atoms that are most involved in these frontier orbitals. In a typical pyrimidinone structure, the HOMO may be localized on the pyrimidinone ring and substituents, while the LUMO may have significant contributions from the carbonyl group and the C=C double bonds. The ethynyl group in 2(1H)-Pyrimidinone, 5-ethynyl- is expected to significantly influence the energies and distributions of these frontier orbitals.

| Molecular Orbital | Significance | Predicted Location of High Density |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density, susceptible to electrophilic attack. Dictates nucleophilicity. youtube.com | Likely distributed over the pyrimidinone ring and the ethynyl group. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest electron density, susceptible to nucleophilic attack. Dictates electrophilicity. youtube.com | Potentially significant contributions from the carbonyl carbon and the alkyne carbons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. numberanalytics.com | A smaller gap suggests higher reactivity. |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. rsc.org For pyrimidinone systems, this can involve modeling tautomerization processes, reactions with electrophiles or nucleophiles, and cycloaddition reactions. For example, DFT calculations have been used to study the tautomerization between 2-pyrimidinethiol and 2(1H)-pyrimidinethione, revealing the transition state structures and the role of solvent in stabilizing different tautomers. nih.gov

In the context of 2(1H)-Pyrimidinone, 5-ethynyl-, computational modeling could be employed to investigate the reactivity of the ethynyl group, for instance, in click chemistry reactions, which are common for terminal alkynes. glenresearch.com Such studies would involve calculating the activation barriers for different reaction pathways, thereby predicting the most favorable reaction conditions and the likely products. This predictive capability is a powerful tool in synthetic chemistry for designing efficient reaction protocols.

Intermolecular Interactions and Non-Covalent Forces

The pyrimidinone core is structurally similar to the nucleobases found in DNA and RNA, predisposing it to form significant intermolecular interactions, particularly hydrogen bonds. acs.orgacs.org These non-covalent forces are critical in determining the solid-state structure, solubility, and interactions with biological macromolecules.

Studies on various pyrimidinone derivatives have consistently highlighted the importance of N-H···O hydrogen bonds, which lead to the formation of robust dimers and extended supramolecular assemblies. acs.orgacs.org In a study of 18 different 4-(trihalomethyl)-2(1H)-pyrimidinones, it was found that strong hydrogen bonds, with an average energy of about -21.64 kcal/mol, were a dominant feature in their crystal structures. acs.org The primary interactions identified were N–H···O and C–H···O hydrogen bonds. acs.org

| Interaction Type | Description | Significance |

|---|---|---|

| N-H···O Hydrogen Bonding | Strong, directional interaction between the N-H donor and the carbonyl oxygen acceptor. acs.org | Drives the formation of dimers and higher-order structures. acs.org |

| C-H···O Hydrogen Bonding | Weaker hydrogen bond involving a carbon-hydrogen bond as the donor. acs.org | Contributes to the overall stability of the crystal lattice. acs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. vulcanchem.com | Influences crystal packing and solubility. |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Can play a role in directing the supramolecular assembly. |

Computational and Theoretical Investigations of 2 1h Pyrimidinone, 5 Ethynyl

Molecular Dynamics (MD) Simulations

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on 2(1H)-Pyrimidinone, 5-ethynyl- have not been extensively reported in publicly accessible literature. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time, offering insights into conformational changes, interactions with other molecules, and the stability of complexes. While direct MD studies on this specific compound are not available, computational research on related pyrimidinone structures provides valuable insights into the types of interactions that would govern the behavior of 2(1H)-Pyrimidinone, 5-ethynyl- in a simulated environment.

Research on a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones has highlighted the importance of hydrogen bonding in their crystalline structures. acs.orgacs.org These studies, while not on the exact compound, are relevant as the pyrimidinone core is the central feature. The pyrimidinone scaffold shows a strong tendency to form robust hydrogen bonds, which are crucial intermolecular interactions that would be modeled in MD simulations. acs.orgacs.org

Investigations into these related pyrimidinone systems have utilized quantum theory of atoms in molecules (QTAIM) to analyze and quantify the intermolecular forces. acs.org The findings reveal that N–H···O and C–H···O hydrogen bonds are the predominant interactions, dictating the supramolecular assembly of these molecules. acs.org

The table below summarizes the average energy contributions of these key hydrogen bonds in the studied pyrimidinone systems, which would be critical parameters in force fields for any future MD simulations of 2(1H)-Pyrimidinone, 5-ethynyl-.

| Interaction Type | Average Interaction Energy (kcal mol-1) |

| N–H···O | -16.55 |

| C–H···O | -6.48 |

| Overall Hydrogen Bonds | -21.64 |

Data derived from computational studies on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones. acs.org

These energetic values underscore the significance of hydrogen bonding, which accounts for a substantial portion of the total stabilization energy in the molecular clusters of these related compounds. acs.org Any prospective MD simulation of 2(1H)-Pyrimidinone, 5-ethynyl- would need to accurately model these hydrogen bonding capabilities, as well as the hydrophobic and π-stacking interactions potentially introduced by the ethynyl (B1212043) group, to predict its dynamic behavior and interaction with biological targets or other molecules.

Applications in Chemical Research and Materials Science

As a Versatile Synthetic Building Block and Intermediate

The molecular structure of 2(1H)-Pyrimidinone, 5-ethynyl-, featuring a pyrimidinone scaffold and a reactive terminal alkyne, makes it an exceptionally versatile building block in organic chemistry. acs.org The pyrimidinone ring is a common motif in many biologically active compounds, while the ethynyl (B1212043) group serves as a handle for a variety of chemical transformations, providing a pathway for the synthesis of more complex molecules. chemrevlett.com

2(1H)-Pyrimidinone, 5-ethynyl- is a key precursor in the synthesis of a wide range of heterocyclic compounds and nucleoside analogs. The terminal alkyne functionality is particularly amenable to powerful cross-coupling reactions. For instance, it can participate in Sonogashira coupling reactions to form carbon-carbon bonds, a method used to synthesize various 5-alkynyl-2-pyrimidinone 2'-deoxyribosides. tandfonline.com

A notable synthetic route involves the coupling of 5-iodopyrimidine (B189635) nucleosides with terminal alkynes to yield the corresponding 5-(1-alkynyl)nucleosides. tandfonline.com An alternative strategy starts with 5-iodo-2(1H)-pyrimidinone, which is silylated and then reacted with an alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group. tandfonline.com Furthermore, the ethynyl group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient construction of 1,2,3-triazole linkages to build more elaborate molecular structures. mdpi.comresearchgate.net

The pyrimidinone ring is a fundamental scaffold in medicinal chemistry and chemical biology, largely because of its structural resemblance to the nucleobases that form the building blocks of DNA and RNA. acs.orgresearchgate.net This similarity allows molecules built upon this scaffold to interact with biological systems in predictable ways. Researchers leverage the 2(1H)-pyrimidinone framework to construct diverse molecular architectures with specific biological or synthetic functions. acs.org The ability of pyrimidinones (B12756618) to form hydrogen bonds, much like natural nitrogenous bases, makes them ideal candidates for designing molecules that can self-assemble or bind to specific biological targets. acs.org The addition of the ethynyl group at the 5-position provides a strategic point for modification, enabling the attachment of various functional groups without significantly altering the core scaffold's recognition properties.

Precursor for Advanced Organic Synthesis

Role in Bioconjugation and Chemical Probe Development

The development of chemical probes—small molecules used to study biological processes in real-time—has been significantly advanced by the use of 2(1H)-Pyrimidinone, 5-ethynyl- derivatives. oicr.on.ca Its role is centered on the concept of bioconjugation, where the ethynyl group is used to "click" the pyrimidinone-containing molecule onto a reporter molecule, such as a fluorophore. mdpi.comlumiprobe.com

The most prominent derivative in this area is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine (B127349). baseclick.eunih.govresearchgate.netbiorxiv.org EdU has become a gold-standard chemical probe for directly measuring DNA synthesis. fishersci.co.uklumiprobe.com Similarly, 5-ethynyl-uridine (EU) is employed to study the synthesis of RNA. lumiprobe.com These probes are readily taken up by cells and incorporated into nascent DNA or RNA during replication and transcription, respectively. lumiprobe.combaseclick.eu The incorporated alkyne then serves as a discreet tag for subsequent detection.

The structural similarity of EdU and EU to the natural nucleosides thymidine and uridine (B1682114) allows them to be utilized by cellular machinery and incorporated into newly synthesized DNA and RNA. lumiprobe.combaseclick.eufishersci.co.uk This process effectively labels the nucleic acids with a bioorthogonal alkyne handle. This labeling strategy is a cornerstone of modern cell biology research, enabling the precise detection and imaging of cellular proliferation and transcriptional activity. lumiprobe.comnih.gov

The key advantage of this method is that the alkyne tag is small and does not significantly perturb the biological system. lumiprobe.com Once incorporated, the tagged oligonucleotides can be detected with high sensitivity and specificity. Beyond simple labeling, the introduction of 5-ethynyl pyrimidines into synthetic oligonucleotides can also confer novel properties, such as enhancing the ability to form stable duplexes or triplexes with target DNA or RNA sequences. google.com The synthesis of these modified oligonucleotides is typically achieved using standard phosphoramidite (B1245037) chemistry. semanticscholar.orgmdpi.comglenresearch.com

Table 1: Key 5-Ethynyl-Pyrimidinone Derivatives in Nucleic Acid Research

| Compound Name | Abbreviation | Natural Analog | Application | Key References |

| 5-Ethynyl-2'-deoxyuridine | EdU | Thymidine | Labeling and detection of newly synthesized DNA for cell proliferation studies. | baseclick.eunih.govfishersci.co.uknih.govstressmarq.com |

| 5-Ethynyl-uridine | EU | Uridine | Labeling and detection of newly synthesized RNA for transcription analysis. | lumiprobe.com |

The detection of alkyne-labeled nucleic acids is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. baseclick.eufishersci.co.uk After EdU or EU is incorporated into DNA or RNA, cells are treated with an azide-modified fluorescent dye. stressmarq.com The click reaction covalently links the fluorophore to the ethynyl group on the pyrimidinone base, allowing for robust fluorescent detection via microscopy or flow cytometry. lumiprobe.comfishersci.co.uk

This detection method offers significant advantages over previous techniques, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which required harsh acid or heat treatment to denature the DNA for antibody access. nih.gov The click chemistry approach is mild, preserving cell morphology and allowing for the simultaneous detection of other cellular markers using antibodies (multiplexing). fishersci.co.uknih.gov To further optimize these probes, researchers have developed "pro-labels" of EdU, which are modified with lipophilic groups to improve cell membrane permeability and reduce potential cytotoxicity. nih.govresearchgate.net In addition to fluorescent dyes, other reporter groups can be attached to the alkyne handle. For instance, Sonogashira coupling reactions have been used to attach spin-labels for electron paramagnetic resonance studies or other specialized fluorophores like pyrene. semanticscholar.org

Incorporation into Oligonucleotides and Nucleic Acid Mimics for Research

Potential in Functional Materials Science

While extensively used in biology, the unique chemical properties of 2(1H)-Pyrimidinone, 5-ethynyl- are also attracting interest in materials science. the-innovation.org The field of functional materials aims to create substances with specific, tunable properties (e.g., optical, electronic, or magnetic), and the predictable, self-assembling nature of pyrimidinone derivatives makes them promising candidates. the-innovation.orgau.dk

The structure of the pyrimidinone ring, with its capacity for forming specific hydrogen bonds similar to DNA base pairs, is being investigated for the bottom-up construction of ordered supramolecular assemblies. acs.org By designing molecules with specific substitution patterns, scientists aim to control how they crystallize and interact, thereby creating materials with desired emergent properties. acs.org Furthermore, the products of the click reaction involving the 5-ethynyl group—1,2,3-triazoles—are a class of heterocycles known for their utility in various industrial applications, including as dyes and components in photographic materials. mdpi.com This opens up the possibility of using 2(1H)-Pyrimidinone, 5-ethynyl- as a monomer for creating functional polymers and other materials with tailored optical or electronic characteristics. mdpi.comgoogleapis.com

Incorporation into Polymeric Systems

The integration of 2(1H)-Pyrimidinone, 5-ethynyl- into polymeric systems is primarily achieved through two distinct strategies: covalent incorporation utilizing the reactive alkyne handle, and the formation of non-covalent supramolecular polymers driven by the hydrogen-bonding capabilities of the pyrimidinone ring.

The terminal ethynyl group serves as a highly efficient functional handle for covalent polymer synthesis and modification. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction allows for the efficient and specific ligation of the pyrimidinone moiety onto polymer backbones that have been functionalized with azide (B81097) groups. This method has been used to prepare well-defined polymers with pendant pyrimidinone units. ucl.ac.ukresearchgate.net The compatibility of the alkyne group with various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, enables the synthesis of well-defined block copolymers where the pyrimidinone unit can be precisely placed. ucl.ac.uknih.gov For instance, a RAFT agent functionalized with an alkyne can be used to initiate polymerization, and the resulting polymer can then be "clicked" with an azide-modified pyrimidinone, or vice-versa. ucl.ac.uk

Beyond covalent attachment, the pyrimidinone core is a key player in the field of supramolecular polymers. When the 2-amino group is converted to a ureido group, forming a 2-ureidopyrimidinone (UPy) derivative, the molecule can form highly stable dimers through self-complementary quadruple hydrogen bonding (D-A-A-D array). pnas.orgresearchgate.netugent.be This strong and directional interaction (Kdim > 107 M−1 in chloroform) is the driving force for the self-assembly of monomers into long, polymer-like chains. pnas.orgnih.gov The ethynyl group on such a UPy monomer provides a strategic point for further functionalization or for creating more complex architectures. By functionalizing polyethylene (B3416737) with UPy moieties, for example, researchers have created materials with significantly improved mechanical properties and shape-memory behavior, attributed to the physically crosslinked networks formed by UPy dimerization. rsc.org

The combination of these two features—covalent linkage via the ethynyl group and non-covalent assembly via the pyrimidinone core—allows for the creation of sophisticated polymeric materials. For example, polymers can be covalently synthesized using standard methods, and then UPy-functionalized side chains can be attached via click chemistry, introducing reversible, self-healing, or stimuli-responsive properties into the final material. d-nb.info

| Strategy | Key Functional Group | Description of Research Finding | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Covalent Incorporation (Click Chemistry) | 5-Ethynyl Group | The ethynyl group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the pyrimidinone unit to be attached to azide-functionalized polymer backbones or monomers. nih.govresearchgate.net | Covalently-linked polymers with pendant pyrimidinone moieties. | nih.govresearchgate.net |

| Supramolecular Polymerization | 2-Ureidopyrimidinone (UPy) | UPy derivatives form strong, directional quadruple hydrogen bonds, leading to the self-assembly of monomers into long, non-covalent polymer chains. pnas.orgresearchgate.net | Supramolecular polymers, physically crosslinked networks. | pnas.orgresearchgate.net |

| Hybrid Systems | Ethynyl and UPy Groups | Polymer backbones (e.g., polyethylene, polyacrylates) are first synthesized and then functionalized with UPy units, combining the properties of the covalent backbone with the dynamic nature of H-bonding. nih.govrsc.org | Functionalized covalent polymers with supramolecular crosslinks, exhibiting properties like shape memory. | nih.govrsc.org |

Development of Optoelectronic Materials

The pyrimidine (B1678525) ring is an electron-deficient heterocycle, making it an attractive component for materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comresearchgate.netmdpi.com The incorporation of pyrimidine derivatives as electron-acceptor units within a π-conjugated system is a common strategy for tuning the electronic and photophysical properties of organic semiconductors. nih.govmdpi.com

The 5-ethynyl group in 2(1H)-Pyrimidinone, 5-ethynyl- is crucial for its application in this field. The alkyne linker can be used to extend the π-conjugation of the molecule, a key requirement for charge transport and light emission in organic electronic materials. researchgate.netrsc.org By coupling the ethynyl-pyrimidinone unit with various electron-donating moieties through reactions like Sonogashira coupling, researchers can construct molecules with a donor-π-acceptor (D-π-A) architecture. nih.govresearchgate.net This design allows for the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the energy gap between the singlet and triplet excited states, which are critical parameters for device performance. nih.gov